

Intracellular conversion of NHC to NHCtriphosphate

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An In-depth Technical Guide to the Intracellular Conversion of β -D-N4-hydroxycytidine (NHC) to its Active Triphosphate Form

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleoside analog β-D-N4-hydroxycytidine (NHC), also known as EIDD-1931, is the active metabolite of the antiviral prodrug Molnupiravir.[1][2][3] Molnupiravir was developed to combat RNA viruses, and its efficacy is entirely dependent on the intracellular conversion of NHC into its pharmacologically active 5'-triphosphate form, NHC-triphosphate (NHC-TP).[2][4] Once formed, NHC-TP is mistakenly incorporated into nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp).[5][6] This incorporation is not immediately chain-terminating; instead, the tautomeric nature of the NHC base allows it to pair variably like either cytidine or uridine, leading to a catastrophic accumulation of mutations in the viral genome, a mechanism known as "lethal mutagenesis" or "error catastrophe".[2][4] Understanding the precise mechanisms, kinetics, and methodologies for quantifying this intracellular activation pathway is critical for the development and optimization of NHC-based therapeutics. This guide provides a detailed overview of the conversion process, quantitative data, experimental protocols, and visual workflows.

The Intracellular Conversion Pathway

Foundational & Exploratory



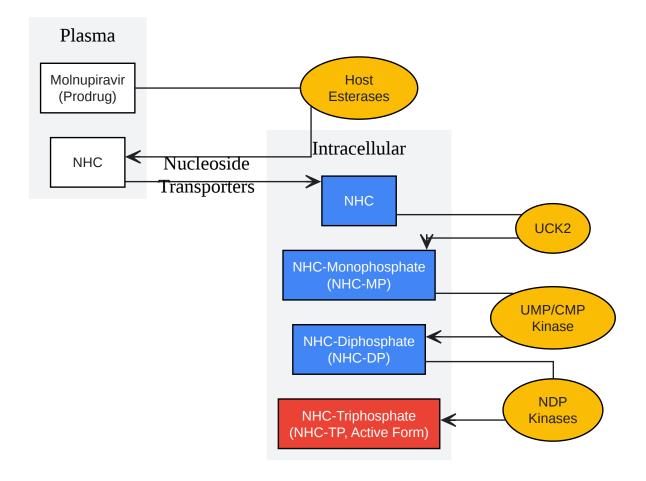


The transformation of NHC to its active triphosphate form is a multi-step enzymatic process that occurs within the host cell, leveraging the cell's native pyrimidine salvage pathway.

- Prodrug Hydrolysis: Orally administered Molnupiravir is rapidly hydrolyzed in the plasma by host esterase enzymes to release its active form, NHC.[7]
- Cellular Uptake: NHC circulates in the plasma and is transported into host cells via nucleoside transporters.[1]
- Step 1: Monophosphorylation: The first and rate-limiting step is the phosphorylation of NHC to NHC-monophosphate (NHC-MP). This reaction is catalyzed predominantly by the host enzyme uridine-cytidine kinase 2 (UCK2).[2][4]
- Step 2: Diphosphorylation: NHC-MP is subsequently phosphorylated to NHC-diphosphate (NHC-DP) by cellular UMP/CMP kinase.
- Step 3: Triphosphorylation: Finally, NHC-DP is converted to the active NHC-triphosphate (NHC-TP) by nucleoside diphosphate kinases, which are ubiquitous in the cell.

This complete phosphorylation cascade is essential for trapping the molecule inside the cell and converting it into a viable substrate for the viral RdRp.





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Figure 1. Intracellular metabolic activation of Molnupiravir to NHC-Triphosphate.

Quantitative Data on NHC Conversion

Quantifying the intracellular concentrations of NHC and its phosphorylated metabolites is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling. The data below has been compiled from studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).



Parameter	Cell Line / Matrix	Condition	Value	Reference
Peak Concentration	HepG2 Cells	20 μM NHC treatment for 6 hours	733 pmol/10 ⁶ cells	[1]
Intracellular Half- life	Huh-7 Cells	Post-incubation with 10 μM NHC	3.0 ± 1.3 hours	[8]
LLOQ of NHC- TP	PBMC Lysate	Bioanalytical Method Validation	1 pmol/sample	[1]
Calibration Range	PBMC Lysate	Bioanalytical Method Validation	1 - 1500 pmol/sample	[1]

LLOQ: Lower Limit of Quantification; PBMC: Peripheral Blood Mononuclear Cell.

Experimental Protocols

The following section outlines a representative, detailed methodology for the quantification of intracellular NHC-triphosphate using LC-MS/MS, synthesized from established protocols.[1][8] [9][10]

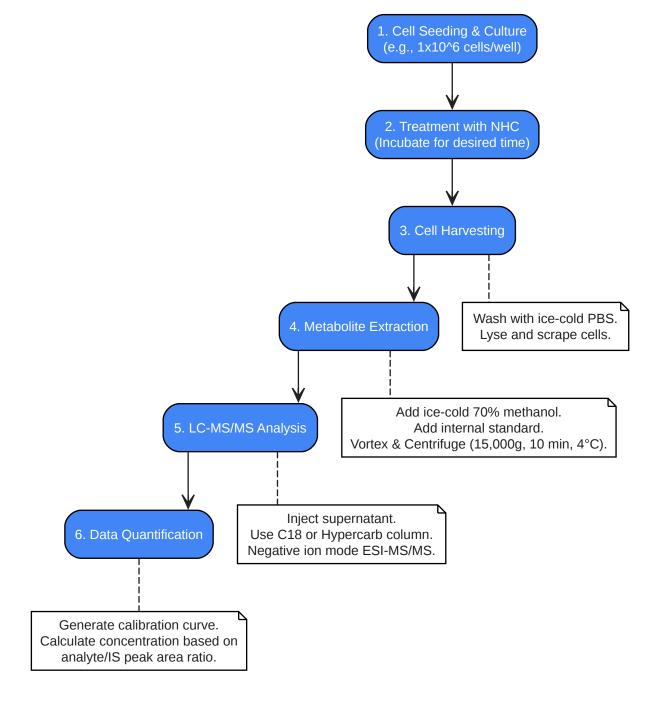
Materials and Reagents

- · Cell culture medium, fetal bovine serum (FBS), and supplements
- β-D-N4-hydroxycytidine (NHC) standard
- Isotopically-labeled internal standard (e.g., ¹³C₅, ¹⁵N₂-NHC-TP)
- LC-MS grade methanol, acetonitrile, and water
- LC-MS grade formic acid
- · Phosphate-buffered saline (PBS), ice-cold



• 70% methanol in water, chilled to -80°C

Experimental Workflow



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Figure 2. Workflow for quantifying intracellular NHC-TP.

Detailed Procedure



1. Cell Culture and Treatment:

- Seed cells (e.g., HepG2, A549, or PBMCs) in a 6-well plate at a density to achieve ~80-90% confluency on the day of the experiment (e.g., 1 x 10⁶ cells/well).
- Culture cells under standard conditions (e.g., 37°C, 5% CO₂).
- On the day of the experiment, remove the old medium and add fresh medium containing the desired concentration of NHC (e.g., 10 μM).
- Incubate for the desired time course (e.g., 2, 4, 6, 8, 24 hours).
- 2. Cell Harvesting and Metabolite Extraction:
- Place the culture plate on ice. Aspirate the drug-containing medium.
- Quickly wash the cell monolayer twice with 1 mL of ice-cold PBS to remove extracellular contaminants.
- Immediately add 500 μ L of pre-chilled (-80°C) extraction solvent (70% methanol) containing the isotopically-labeled internal standard to each well.[9]
- Scrape the cells from the plate surface into the extraction solvent.
- Transfer the cell lysate/solvent mixture to a microcentrifuge tube.
- Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
- Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
- Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis. The sample can be stored at -80°C or immediately analyzed.
- 3. LC-MS/MS Analysis:
- Chromatography: Use a reverse-phase column (e.g., C18) or a porous graphitic carbon column suitable for separating polar analytes like nucleoside triphosphates.[8][11]



- Mobile Phase: Employ a gradient elution using an ion-pairing reagent or a suitable buffer system. For example:
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
- Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Specific parent > fragment ion transitions for NHC-TP and its labeled internal standard must be determined and optimized.
- 4. Quantification and Data Analysis:
- Prepare a calibration curve by spiking known concentrations of an NHC-TP standard and a fixed concentration of the internal standard into a blank cell lysate matrix.
- Plot the peak area ratio (NHC-TP / Internal Standard) against the concentration of the standards to generate a linear regression curve.
- Calculate the concentration of NHC-TP in the experimental samples by interpolating their peak area ratios from the standard curve.
- Normalize the final concentration to the cell number from a parallel well to report the data as pmol/10⁶ cells.

Conclusion

The intracellular conversion of NHC to NHC-TP is a cornerstone of its antiviral activity. This process is efficiently mediated by host cell kinases, primarily initiated by UCK2. Accurate quantification of the resulting NHC-TP is achievable through robust LC-MS/MS protocols, providing essential data for understanding drug efficacy and supporting clinical development. The methodologies and data presented in this guide offer a comprehensive technical resource for professionals engaged in the research and development of nucleoside analog therapeutics.



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